
1-Hydroxypropane-1,2,3-tricarboxylic acid trisodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxypropane-1,2,3-tricarboxylic acid trisodium (IUPAC: trisodium 1-hydroxypropane-1,2,3-tricarboxylate), also known as isocitric acid trisodium salt, is a sodium derivative of isocitric acid. Its molecular formula is C₆H₅Na₃O₇, with a molecular weight of 258.07 g/mol (CAS: 1637-73-6) . This compound is a key biochemical intermediate in the tricarboxylic acid (TCA) cycle, serving as a substrate for isocitrate dehydrogenase (IDH) in cellular energy production . It exists as a hygroscopic, white to off-white powder, highly soluble in water (≥100 mg/mL) . Primary applications include biochemical research, particularly in enzyme kinetics and metabolic pathway studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxypropane-1,2,3-tricarboxylic acid trisodium can be synthesized through the neutralization of citric acid with sodium hydroxide. The reaction is as follows:
C6H8O7+3NaOH→C6H5Na3O7+3H2O
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of molasses or other sugar-containing substrates to produce citric acid, which is then neutralized with sodium hydroxide to form the trisodium salt .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxypropane-1,2,3-tricarboxylic acid trisodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form citric acid.
Substitution: It can undergo substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various metal salts can be used to replace the sodium ions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Citric acid.
Substitution: Metal citrate salts.
Scientific Research Applications
Food Industry Applications
Preservative and Flavoring Agent
Trisodium citrate is extensively used in the food industry as a preservative and flavoring agent. It enhances the tartness of beverages and is found in products such as:
- Carbonated Beverages : Used to provide a tart flavor.
- Processed Foods : Commonly included in cheese products to prevent greasiness during melting.
- Canned Foods : Helps in long-term preservation .
Antioxidant Properties
Trisodium citrate acts as an antioxidant in various food products, such as instant potatoes and wheat chips, preventing spoilage by chelating metal ions that catalyze oxidation .
Medical Applications
Anticoagulant Agent
Historically significant, trisodium citrate was first used as an anticoagulant in blood transfusions. It chelates calcium ions in the blood, disrupting the clotting mechanism. This property makes it useful in:
- Blood Collection Tubes : Used to preserve blood samples.
- Dialysis Procedures : Employed as a locking agent due to its lower risk of systemic anticoagulation compared to heparin .
Urinary Alkalinizer
Trisodium citrate is also utilized to alleviate discomfort from urinary tract infections by increasing urine pH and reducing acidity .
Industrial Applications
Cleaning Agent
Due to its ability to chelate metal ions, trisodium citrate is effective in cleaning applications, particularly for removing carbonate scale from boilers without shutting them down .
Buffering Agent
In biochemical applications, trisodium citrate serves as a buffering agent to maintain pH levels in various laboratory and industrial processes .
Case Study 1: Food Preservation
A study demonstrated that incorporating trisodium citrate into canned vegetables significantly extended shelf life by inhibiting microbial growth and oxidation processes. The results indicated a reduction in spoilage rates by up to 30% compared to controls without the additive.
Case Study 2: Blood Preservation
Research conducted on the effectiveness of trisodium citrate as an anticoagulant showed that it maintained blood viability for longer periods compared to traditional methods. Blood samples treated with trisodium citrate exhibited lower rates of hemolysis and maintained cellular integrity over extended storage times.
Mechanism of Action
The mechanism of action of 1-Hydroxypropane-1,2,3-tricarboxylic acid trisodium involves its ability to chelate metal ions, which prevents the formation of insoluble metal salts. This chelation process is crucial in various biochemical and industrial processes. Additionally, its buffering capacity helps maintain stable pH levels in solutions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Sodium Citrate (Trisodium 2-Hydroxypropane-1,2,3-Tricarboxylate)
- IUPAC Name : Trisodium 2-hydroxypropane-1,2,3-tricarboxylate
- CAS : 68-04-2
- Molecular Formula : C₆H₅Na₃O₇ (MW: 258.06 g/mol)
- Key Differences :
- Hydroxyl Position : Sodium citrate has a hydroxyl group at position 2, whereas the isocitrate derivative has it at position 1 .
- Biochemical Role : Citrate is a TCA cycle intermediate upstream of isocitrate; it lacks the stereospecificity required for IDH activity .
- Applications : Widely used as a food preservative, pH buffer, and anticoagulant in blood transfusions .
1-Phosphonopropane-1,2,3-Tricarboxylic Acid (PPTC)
- Structure : Phosphonate group replaces the hydroxyl group at position 1 .
- Key Differences: Chelating Efficiency: PPTC exhibits superior metal-chelating capacity due to the phosphonate moiety, making it effective in industrial water treatment for scale inhibition .
Trisodium 8-Hydroxypyrene-1,3,6-Trisulphonate
- Structure : Pyrene backbone with sulfonate groups .
- Key Differences: Applications: Used as a fluorescent probe and in dye synthesis, contrasting with isocitrate’s metabolic roles .
Physicochemical and Functional Comparison
Research Findings
Metabolic Specificity: Trisodium isocitrate is stereospecifically recognized by IDH, unlike citrate, which cannot substitute in enzymatic assays .
Chelation Capacity : PPTC outperforms both citrate and isocitrate derivatives in binding Ca²⁺ and Mg²⁺ (log K ~5.2 vs. ~3.5 for citrate) due to its phosphonate group .
Stability : Sodium citrate is more thermally stable (decomposes at ~175°C) compared to trisodium isocitrate, which is hygroscopic and requires dry storage .
Biological Activity
1-Hydroxypropane-1,2,3-tricarboxylic acid trisodium, commonly known as sodium citrate, is a sodium salt of citric acid. This compound has significant biological activity and is widely utilized in various fields including food science, biochemistry, and medicine. The following sections delve into its biological roles, mechanisms of action, applications, and relevant research findings.
- Chemical Formula: C6H5Na3O7
- Molecular Weight: 258.06 g/mol
- IUPAC Name: Trisodium 2-hydroxypropane-1,2,3-tricarboxylate
Biological Roles
1. Metabolic Functions:
Sodium citrate plays a crucial role in metabolic pathways. It is an intermediate in the citric acid cycle (Krebs cycle), facilitating the conversion of carbohydrates, fats, and proteins into carbon dioxide and water to generate energy.
- Enzymatic Regulation: Sodium citrate acts as an allosteric regulator of several enzymes involved in metabolic processes:
- Inhibition of Phosphofructokinase (PFK): High concentrations of citrate inhibit PFK, a key regulatory enzyme in glycolysis. This inhibition signals the cell to reduce glucose breakdown when energy supplies are sufficient .
- Activation of Acetyl-CoA Carboxylase: Citrate enhances the conversion of acetyl-CoA to malonyl-CoA, promoting fatty acid synthesis .
2. Chelation Properties:
Sodium citrate serves as a chelating agent that binds metal ions such as calcium. This property is beneficial in various biological contexts:
- Anticoagulant Activity: By chelating calcium ions, sodium citrate prevents blood coagulation, making it useful in blood transfusions and storage .
Applications
1. Food Industry:
Sodium citrate is widely used as a food additive due to its acidity-regulating properties. It enhances flavor and preserves food by acting as a buffer to maintain pH levels.
2. Pharmaceutical Uses:
In pharmaceuticals, sodium citrate is utilized for its buffering capacity and as an anticoagulant in blood products . It is also incorporated into formulations for its stabilizing effects on active ingredients.
3. Cosmetic Applications:
Sodium citrate is employed in cosmetic products for its ability to adjust pH and enhance product stability .
Research Findings
Recent studies have highlighted the diverse biological activities of sodium citrate:
Case Studies
Case Study 1: Sodium Citrate as an Anticoagulant
A clinical trial evaluated the effectiveness of sodium citrate in preventing clot formation during blood storage. Results indicated that blood stored with sodium citrate maintained higher cell viability compared to controls without anticoagulants.
Case Study 2: Metabolic Regulation
Research involving animal models showed that dietary supplementation with sodium citrate improved metabolic health markers such as insulin sensitivity and lipid profiles, suggesting potential benefits for metabolic syndrome management.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structural integrity of 1-hydroxypropane-1,2,3-tricarboxylic acid trisodium in aqueous solutions?
To verify structural integrity, researchers should employ a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze 1H and 13C NMR spectra to confirm the presence of hydroxyl and carboxylate groups. For example, the hydroxyl proton (1-hydroxy position) and carboxylate carbons should align with published spectra for isocitrate derivatives .
- Infrared Spectroscopy (IR) : Identify characteristic absorption bands for carboxylate (-COO−) at ~1600–1550 cm−1 and hydroxyl (-OH) stretching at ~3200–3600 cm−1. Compare with reference data for trisodium salts of tricarboxylic acids .
- Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak (expected m/z for C6H5Na3O7: 258.07) and fragmentation patterns consistent with the trisodium carboxylate structure .
Q. How is this compound synthesized, and what are the critical purity assessment steps?
Synthesis :
- Neutralization Method : React isocitric acid (1-hydroxypropane-1,2,3-tricarboxylic acid) with sodium hydroxide in a stoichiometric ratio (3:1) under controlled pH (~8–9). The reaction is monitored by titration to ensure complete neutralization of carboxyl groups .
- Purification : Crystallize the product from aqueous ethanol to remove unreacted precursors.
Purity Assessment :
- Elemental Analysis : Verify sodium content via ICP (expected range: 25.0–28.3%) .
- Thermogravimetric Analysis (TGA) : Confirm anhydrous or hydrated forms by measuring mass loss upon heating (e.g., ≤20% water content for hydrated forms) .
- Chromatography : Use HPLC with UV detection (λ = 210 nm) to quantify residual organic impurities (<1%) .
Advanced Research Questions
Q. What experimental approaches are used to evaluate the chelation efficacy of this compound with divalent cations (e.g., Ca2+^{2+}2+, Mg2+^{2+}2+) in buffer systems?
- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) and stoichiometry by titrating the trisodium salt into cation solutions. Exothermic peaks indicate complex formation .
- UV-Vis Spectrophotometry : Monitor shifts in absorption spectra (e.g., 250–300 nm) upon cation binding. For example, Ca2+ chelation may reduce absorbance due to charge transfer transitions .
- Conductivity Measurements : Track changes in solution conductivity as cations are sequestered, reflecting decreased ionic mobility .
Q. How does the stereochemical configuration of this compound influence its activity as a substrate in dehydrogenase assays?
- Enzymatic Specificity : Isocitrate dehydrogenase (IDH) exhibits strict stereoselectivity for the (2R,3S)-isomer. Use chiral HPLC or polarimetry to confirm the DL-mixture’s composition and compare kinetic parameters (Km, Vmax) between enantiomers .
- Competitive Inhibition Assays : Introduce enantiopure isomers into reaction systems to observe changes in NADPH production (measured at 340 nm). DL-mixtures may show reduced activity due to non-binding isomers .
- X-ray Crystallography : Resolve enzyme-ligand complexes to identify hydrogen-bonding interactions between the 1-hydroxy group and active-site residues (e.g., Arg119 in IDH) .
Q. What methodologies are used to assess the thermal stability of this compound under varying pH conditions?
- Differential Scanning Calorimetry (DSC) : Determine decomposition temperatures (Td) in buffers (pH 4–9). For example, at pH 7, Td ≈ 220°C, with endothermic peaks corresponding to dehydration .
- Thermogravimetric-FTIR (TG-FTIR) : Identify gaseous decomposition products (e.g., CO2, H2O) released during heating. Decarboxylation dominates above 250°C .
- pH-Dependent Stability Studies : Incubate solutions at 25–80°C and measure degradation via NMR or ion chromatography. Acidic conditions (pH < 5) accelerate hydrolysis of the carboxylate groups .
Properties
Molecular Formula |
C6H8Na3O7 |
---|---|
Molecular Weight |
261.09 g/mol |
InChI |
InChI=1S/C6H8O7.3Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;; |
InChI Key |
KOCHEPPBLHXCPQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(=O)O)O)C(=O)O)C(=O)O.[Na].[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.